molecular formula C17H19NO4 B13445947 Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

Cat. No.: B13445947
M. Wt: 301.34 g/mol
InChI Key: CRKAMWYOFKCIQK-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a hydroxyphenyl-propan-2-yl group. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group is particularly important for its biological activity, as it can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C17H19NO4/c1-12(16(20)14-8-5-9-15(19)10-14)18-17(21)22-11-13-6-3-2-4-7-13/h2-10,12,16,19-20H,11H2,1H3,(H,18,21)/t12-,16-/m0/s1

InChI Key

CRKAMWYOFKCIQK-LRDDRELGSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.